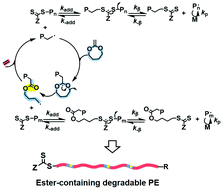Dithiocarbamate-mediated controlled copolymerization of ethylene with cyclic ketene acetals towards polyethylene-based degradable copolymers†
Polymer Chemistry Pub Date: 2020-11-25 DOI: 10.1039/D0PY00200C
Abstract
In this article, we reported the hybrid copolymerization of ethylene and cyclic ketene acetals (CKAs) mediated by dithiocarbamate, in which the propagating radicals could open the rings of CKAs to incorporate cleavable ester units into the polyethylene backbone. The molecular weights and ester incorporation in the produced copolymers could be easily regulated. Furthermore, lipase could degrade the ester-containing polyethylene (PE)-based copolymers into short fragments effectively.


Recommended Literature
- [1] Plastically deformed Cu-based alloys as high-performance catalysts for the reduction of 4-nitrophenol†‡
- [2] Effect of seed layer thickness on the Ta crystalline phase and spin Hall angle†
- [3] Female versus male biological identities of nanoparticles determine the interaction with immune cells in fish†
- [4] Synthesis of new α-aminophosphonate derivatives incorporating benzimidazole, theophylline and adenine nucleobases using l-cysteine functionalized magnetic nanoparticles (LCMNP) as magnetic reusable catalyst: evaluation of their anticancer properties†
- [5] Synthesis and structure of the organometallic MFe2(µ3-S)2 clusters (M = Mo or Fe)
- [6] Contents list
- [7] Dynamic shape transformations of fluid vesicles
- [8] Stable narrowband red phosphor K3GaF6:Mn4+ derived from hydrous K2GaF5(H2O) and K2MnF6†
- [9] Synthesis and characterization of novel zinc phthalocyanines as potential photosensitizers for photodynamic therapy of cancers
- [10] EPR-derived structures of flavin radical and iron-sulfur clusters from Methylosinus sporium 5 reductase†










